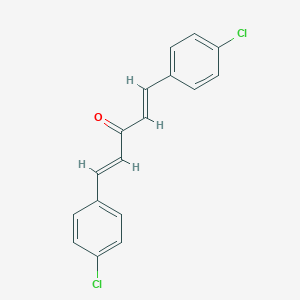
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Cl2O It is characterized by the presence of two 4-chlorophenyl groups attached to a penta-1,4-dien-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one typically involves a base-catalyzed Claisen-Schmidt condensation reaction. The reaction is carried out by mixing acetone (1 equivalent) with 4-chlorobenzaldehyde (2 equivalents) in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature for a few hours, followed by quenching with ice-cold water. The resultant precipitate is filtered and recrystallized from ethanol to obtain the desired compound as an orange solid .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1,5-bis(4-chlorophenyl)-1,4-pentadien-3-one
- (4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
- 1,5-di(4-chlorophenyl)penta-1,4-dien-3-one
Uniqueness
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one is unique due to its specific stereochemistry and the presence of two 4-chlorophenyl groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
37630-47-0 |
|---|---|
Formule moléculaire |
C17H12Cl2O |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Cl2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |
Clé InChI |
KKVCZNHIJHTDFP-YDWXAUTNSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Cl)Cl |
SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

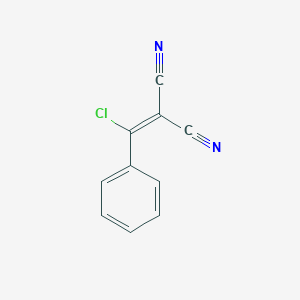

![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)
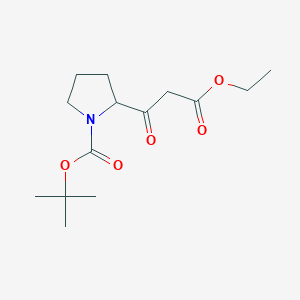
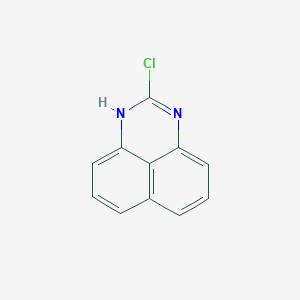
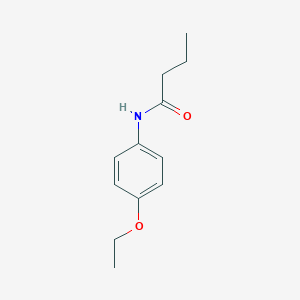
![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
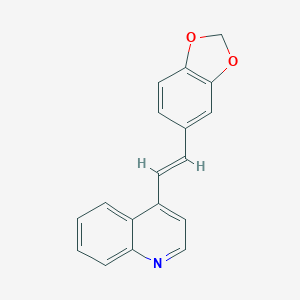
![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)
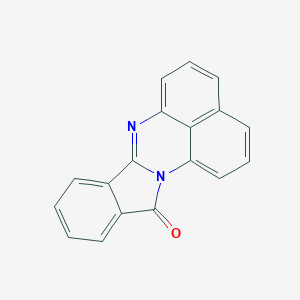

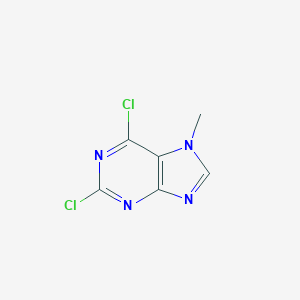
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
